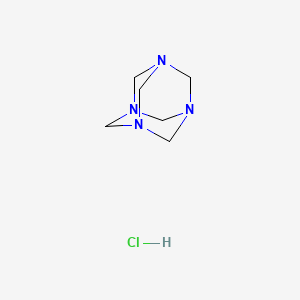
Methenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Methenamine hydrochloride is synthesized by combining formaldehyde and ammonia . The reaction can be conducted in both gas phase and solution. The industrial production method involves the reaction of formaldehyde with ammonium chloride, followed by the addition of hydrochloric acid to form this compound . The reaction conditions typically include heating the mixture and then cooling it to room temperature to obtain the crystalline product .
Chemical Reactions Analysis
Methenamine hydrochloride undergoes several types of chemical reactions:
Hydrolysis: In an acidic environment (pH < 6), this compound is hydrolyzed to formaldehyde and ammonia.
Protonation and N-alkylation: The compound behaves like an amine base, undergoing protonation and N-alkylation.
Substitution Reactions: this compound can react with various reagents to form different products.
Scientific Research Applications
Methenamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Methenamine hydrochloride does not have antibacterial properties in an alkaline environment (pH ≥ 6). in a more acidic environment (pH < 6), it is hydrolyzed to formaldehyde, which is highly bactericidal . Formaldehyde inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids, thereby preventing bacterial growth .
Comparison with Similar Compounds
Methenamine hydrochloride is unique due to its cage-like structure and its ability to hydrolyze into formaldehyde in acidic conditions. Similar compounds include:
Methenamine hippurate: The hippuric acid salt of methenamine, used for similar urinary antiseptic purposes.
Hexamethylenetetramine: The base form of this compound, used in the synthesis of various organic compounds.
Properties
CAS No. |
58713-21-6 |
|---|---|
Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |
InChI Key |
NGDSBQHTMKGUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
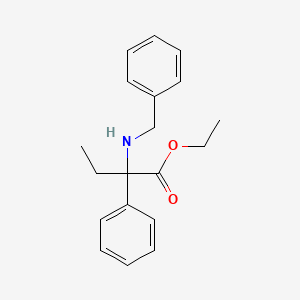
![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
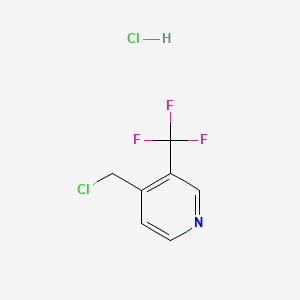
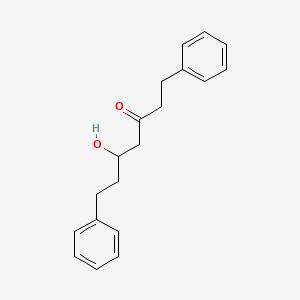
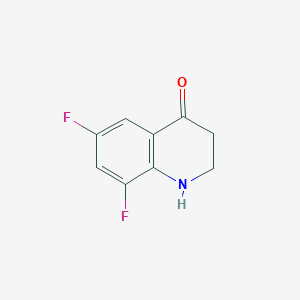
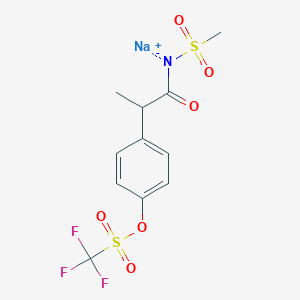
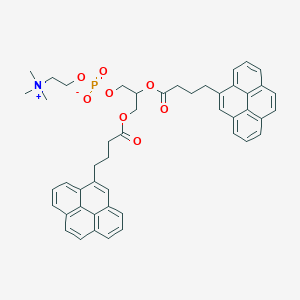
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
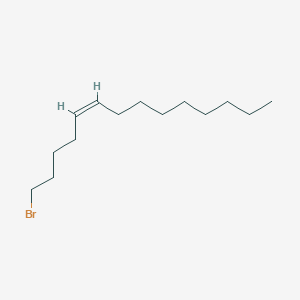
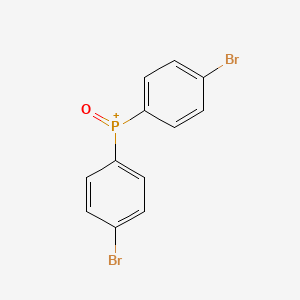
![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)
![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
